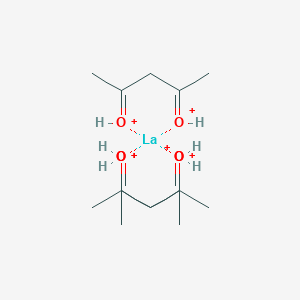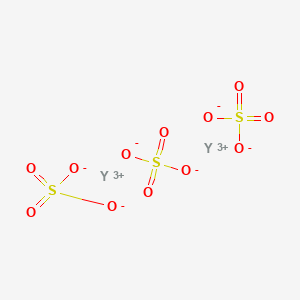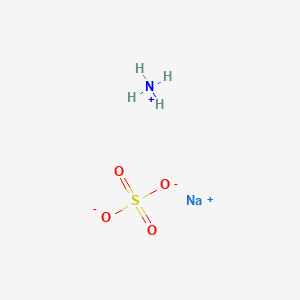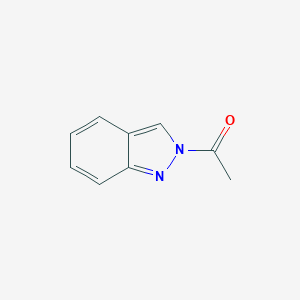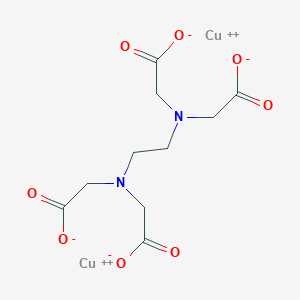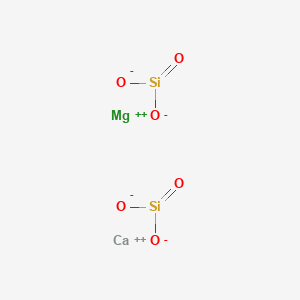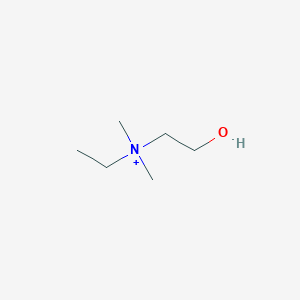
Medosulepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medosulepine is a drug that belongs to the class of noradrenergic reuptake inhibitors. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it an effective antidepressant. Medosulepine was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Mécanisme D'action
Medosulepine works by inhibiting the reuptake of norepinephrine, which leads to an increase in the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration leads to an increase in the activation of noradrenergic receptors, which results in an improvement in mood and a reduction in anxiety.
Effets Biochimiques Et Physiologiques
Medosulepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine in the brain, which leads to an increase in the activation of noradrenergic receptors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Medosulepine has a number of advantages for lab experiments. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it a useful tool for studying the role of norepinephrine in various physiological and pathological processes. However, medosulepine has a short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of future directions for research on medosulepine. One area of research is the development of new and more effective noradrenergic reuptake inhibitors. Another area of research is the study of the role of norepinephrine in various physiological and pathological processes. Finally, there is a need for further research on the potential therapeutic applications of medosulepine in various psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of medosulepine involves the reaction of 2-chloroethylamine hydrochloride with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of 2-(2-methoxy-5-nitrobenzylamino) ethyl chloride, which is then reacted with 2-methoxyphenylacetonitrile in the presence of sodium hydride to produce medosulepine.
Applications De Recherche Scientifique
Medosulepine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of depression, anxiety disorders, and post-traumatic stress disorder. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder and schizophrenia.
Propriétés
Numéro CAS |
13448-33-4 |
|---|---|
Nom du produit |
Medosulepine |
Formule moléculaire |
C20H23NS |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
InChI |
InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+ |
Clé InChI |
XWRKGMIKFODBDS-GIJQJNRQSA-N |
SMILES isomérique |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
Synonymes |
medosulepine medosulepine hydrochloride medosulepine hydrochloride, (E)-isomer medosulepine hydrochloride, (Z)-isomer medosulepine, (E)-isomer medosulepine, (Z)-isomer methiadene methyldosulepin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



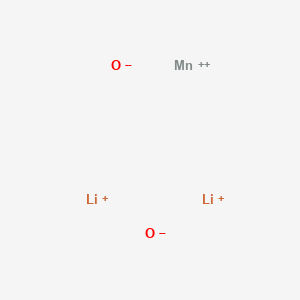

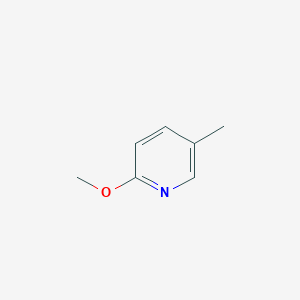

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
